molecular formula C6H4BF3O2 B116110 3,4,5-Trifluorophenylboronic acid CAS No. 143418-49-9

3,4,5-Trifluorophenylboronic acid

Cat. No.: B116110
CAS No.: 143418-49-9
M. Wt: 175.9 g/mol
InChI Key: UHDDEIOYXFXNNJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4,5-Trifluorophenylboronic acid is a type of fluorinated phenylboronic acid . It is often used as a reagent in organic synthesis and as an intermediate in pharmaceutical and chemical industries . The primary targets of this compound are various organic substrates in the context of Suzuki-Miyaura coupling reactions .

Mode of Action

The compound is known for its high reactivity and stability in air . It exhibits good positional and stereo-selectivity in Suzuki-Miyaura coupling reactions, where it acts as a ligand for palladium catalysts . In these reactions, various chemical functional groups remain unchanged, making it an important pathway for forming C-C bonds .

Biochemical Pathways

In organic synthesis reactions, this compound plays a crucial role in the formation of C-O, C-N, and C-S bonds . It is also used in C-H activation reactions and asymmetric catalysis .

Result of Action

The result of the compound’s action is the formation of new organic compounds through various reactions, such as Suzuki-Miyaura coupling, C-H activation, and the formation of C-O, C-N, and C-S bonds . It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .

Action Environment

The compound is relatively stable in air and insensitive to moisture, allowing for long-term storage . The reaction conditions are mild, and the yield is high . It should be stored in a dark place, sealed, and in a dry environment . It is also recommended to ensure adequate ventilation, especially in confined areas .

Comparison with Similar Compounds

Uniqueness: 3,4,5-Trifluorophenylboronic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

(3,4,5-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDDEIOYXFXNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370438
Record name 3,4,5-Trifluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143418-49-9
Record name (3,4,5-Trifluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143418-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3,4,5-trifluorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trifluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4,5-trifluorophenyl)boronic acid
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Synthesis routes and methods

Procedure details

A nitrogen- or argon-inertized reactor was initially charged with 83.2 g (3.42 mol) of magnesium turnings and then 1646.2 g of dry, unstabilized tetrahydrofuran were added. 30 g (0.14 mol) of 3,4,5-trifluorobromobenzene were added dropwise at 25° C. with stirring and the startup of the Grignard reaction was awaited. The startup of the Grignard reaction was perceptible by a spontaneous temperature increase to approx. 32° C. Subsequently, 571.9 g (2.71 mol) of further 3,4,5-trifluorobromobenzene were metered in at 25-35° C. within 5 h. To complete the reaction, the mixture was stirred at 25-30° C. for a further 2 h. A 2nd reactor was initially charged with a solution of 328.0 g (3.16 mol) of trimethyl borate and 452 g of dry, unstabilized tetrahydrofuran, which were precooled to −5° C. Thereafter, the Grignard solution was metered in from the 1st reactor within 2.5 h. The excess magnesium remained in the 1st reactor. After the metered addition had ended, the mixture was stirred at 20-25° C. for another 2 h. For hydrolysis, 1326.1 g (2.76 mol) of 7.6% hydrochloric acid were then metered in at 25° C., after which the mixture was stirred at 25° C. for another 1 h. The mixture was heated to 50° C. and the phases were separated. Thereafter, the organic phase was re-extracted with 603.9 g of water at 50° C. and the washing water phase was removed again. Subsequently, the organic phase was concentrated by distilling off a tetrahydrofuran/water mixture. This afforded 1032.6 (82%) of a 40% solution of 3,4,5-trifluorophenylboronic acid in tetrahydrofuran, which was used directly for the subsequent reactions.
[Compound]
Name
argon-inertized
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
571.9 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Four
Quantity
1326.1 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4,5-Trifluorophenylboronic acid interesting for crystal engineering?

A: this compound exhibits a strong tendency to form cocrystals due to its ability to engage in various supramolecular synthons. [] For instance, it readily forms hydrogen bonds with urea, particularly favoring the syn-anti conformation for these interactions. [] This makes it a promising candidate for designing and controlling the solid-state structure of materials.

Q2: What unique hydrogen bonding pattern was observed in the cocrystal of this compound and urea?

A: In the cocrystal, this compound interacts with urea through O-H...O and N-H...O hydrogen bonds, forming layered structures. Interestingly, these layers are further connected by N-H...F hydrogen bonds, a feature not commonly observed in urea cocrystals. []

Q3: How can this compound be used in polymer chemistry?

A: this compound serves as a key building block for synthesizing highly fluorinated polymers. It can be converted to 2,2′-bis(3,4,5-trifluorophenyl)-4,4′-diaminodiphenyl ether (FPAPE), a diamine monomer used to prepare poly(ether-imide)s. [] These polymers possess desirable properties like high glass transition temperatures, good solubility in organic solvents, and excellent thermal stability, making them attractive for high-performance applications. []

Q4: What catalytic activity does this compound exhibit?

A: this compound acts as a catalyst in the direct polycondensation of carboxylic acids and amines. [] Furthermore, it facilitates the reduction of carboxylic acids to alcohols when used in conjunction with sodium borohydride. [, ] This reaction proceeds through the in situ formation of an acyloxyboron intermediate, which is subsequently reduced by sodium borohydride. [] This method offers a mild and efficient pathway for carboxylic acid reduction.

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